molecular formula C12H19N3O B12226174 4-(2,6-Dimethylpyrimidin-4-yl)-2,6-dimethylmorpholine

4-(2,6-Dimethylpyrimidin-4-yl)-2,6-dimethylmorpholine

Cat. No.: B12226174
M. Wt: 221.30 g/mol
InChI Key: FBCHNNJXEKPDNA-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylpyrimidin-4-yl)-2,6-dimethylmorpholine is a heterocyclic compound that features both a pyrimidine and a morpholine ring The compound’s structure includes two methyl groups on the pyrimidine ring and two methyl groups on the morpholine ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylpyrimidin-4-yl)-2,6-dimethylmorpholine typically involves the formation of the pyrimidine ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dimethylpyrimidine with a suitable morpholine derivative can be carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylpyrimidin-4-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-(2,6-Dimethylpyrimidin-4-yl)-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylpyrimidin-4-yl)-2,6-dimethylmorpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate of the enzyme, or through allosteric modulation, where it binds to a different site on the enzyme and induces conformational changes that affect its activity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyrimidine: Lacks the morpholine ring but shares the pyrimidine core.

    2,6-Dimethylmorpholine: Lacks the pyrimidine ring but shares the morpholine core.

    4-(2,6-Dimethylpyrimidin-4-yl)morpholine: Similar structure but without the additional methyl groups on the morpholine ring.

Uniqueness

4-(2,6-Dimethylpyrimidin-4-yl)-2,6-dimethylmorpholine is unique due to the presence of both the pyrimidine and morpholine rings, each with two methyl groups. This combination of structural features imparts distinct chemical properties and potential biological activities that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

4-(2,6-dimethylpyrimidin-4-yl)-2,6-dimethylmorpholine

InChI

InChI=1S/C12H19N3O/c1-8-5-12(14-11(4)13-8)15-6-9(2)16-10(3)7-15/h5,9-10H,6-7H2,1-4H3

InChI Key

FBCHNNJXEKPDNA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC(=C2)C)C

Origin of Product

United States

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